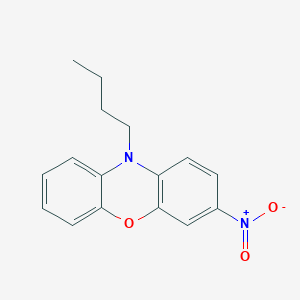

10-Butyl-3-nitro-10H-phenoxazine

Description

Significance of the Phenoxazine (B87303) Scaffold in Contemporary Chemical Research

The phenoxazine core, a tricyclic system comprising two benzene (B151609) rings fused to a central 1,4-oxazine ring, is a cornerstone in various scientific disciplines. Its unique electronic and structural properties make it a versatile building block in medicinal chemistry, materials science, and catalysis.

In the field of medicinal chemistry , phenoxazine derivatives have been investigated for a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial properties. nih.gov The scaffold's ability to interact with biological targets is often attributed to its planar structure and potential for hydrogen bonding and π-π stacking interactions. Furthermore, phenoxazines are recognized for their potent antioxidant activity, acting as radical-trapping agents. acs.orgnih.gov This capacity to scavenge reactive oxygen species is of significant interest in the development of therapeutics for diseases associated with oxidative stress.

In materials science , the electron-donating nature of the phenoxazine nucleus makes it a valuable component in the design of organic electronic materials. These derivatives are utilized in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to tune the electronic properties of the phenoxazine core through chemical modification allows for the creation of materials with tailored optical and electronic characteristics.

More recently, phenoxazines have gained prominence in the field of photoredox catalysis . They can act as potent organic photoredox catalysts, absorbing visible light to reach excited states with high reduction potentials. nih.govnih.govacs.org This has opened new avenues for conducting a variety of chemical transformations under mild and environmentally friendly conditions, such as in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govnih.gov

Overview of Phenoxazine Derivatives: Structure-Property Interplay

The versatility of the phenoxazine scaffold lies in the ability to modulate its properties through the introduction of various substituents at different positions of the tricyclic ring system. This structure-property relationship is a key focus of research, enabling the fine-tuning of molecules for specific applications.

The substitution pattern on the phenoxazine core significantly influences its electronic and steric properties. Modifications can be made at the nitrogen atom (N-10) and on the aromatic rings.

N-10 Substitution: The substituent at the N-10 position can impact the solubility, stability, and electronic properties of the molecule. For instance, the attachment of different alkyl or aryl groups can alter the molecule's redox potential and its interaction with other molecules. Studies have shown that the nature of the N-aryl substituent can dictate the ability of the phenoxazine to access a charge-transfer excited state. nih.govnih.gov

Core Substitution: The introduction of electron-donating or electron-withdrawing groups onto the benzene rings of the phenoxazine core has a profound effect on its electronic characteristics. Electron-donating groups, such as methoxy (B1213986) or amino groups, increase the electron density of the ring system, generally leading to lower oxidation potentials and red-shifted absorption spectra. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, resulting in higher oxidation potentials and blue-shifted absorption spectra. nih.govnih.govmorressier.com These modifications are crucial for tailoring the triplet energies and excited-state reduction potentials of phenoxazine-based photoredox catalysts. nih.govnih.govmorressier.com

The following table provides a glimpse into the diversity of phenoxazine derivatives and their applications:

| Phenoxazine Derivative | Key Structural Feature(s) | Noted Application/Property |

| N-Aryl Phenoxazines | Aryl group at the N-10 position | Photoredox catalysis, often with UVA light absorption. nih.gov |

| Core Modified Phenoxazines | Electron-donating or -withdrawing groups on the benzene rings | Tunable triplet energies and redox potentials for visible light photoredox catalysis. nih.govnih.gov |

| 3,7-Disubstituted Phenoxazines | Symmetrical substitution on both aromatic rings | Investigated for enhanced radical-trapping antioxidant activity. nih.gov |

| C-4 Substituted Phenoxazines | Substituent at the C-4 position | Explored for potent class II histone deacetylase (HDAC) inhibitory activities. nih.gov |

Rationale for Investigating 10-Butyl-3-nitro-10H-phenoxazine: Molecular Design and Targeted Research Avenues

The specific molecular architecture of this compound suggests a deliberate design aimed at exploring specific chemical properties and potential applications. The rationale for its investigation stems from the interplay of its distinct structural components: the N-butyl group and the C-3 nitro group.

The N-Butyl Group: The presence of a butyl group at the N-10 position serves multiple purposes. It enhances the solubility of the compound in organic solvents, which is advantageous for synthesis, purification, and various solution-based studies. The alkyl chain can also influence the molecule's packing in the solid state and its interaction with surfaces.

The C-3 Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the C-3 position is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the phenoxazine system. This modification would increase the oxidation potential, making the compound more resistant to oxidation compared to unsubstituted phenoxazine. In the context of photoredox catalysis, such a modification could be explored for its effect on the excited-state properties. Furthermore, the nitro group can serve as a handle for further chemical transformations, allowing for the synthesis of a library of related compounds with diverse functionalities.

Targeted Research Avenues for this compound likely include:

Electrochemical Studies: Characterizing the redox behavior of the compound to understand the impact of the nitro group on its oxidation and reduction potentials.

Spectroscopic Analysis: Investigating its absorption and emission properties to determine how the substituents affect its interaction with light. This is particularly relevant for assessing its potential as a photoredox catalyst or a component in optical materials.

Synthetic Intermediate: Utilizing the nitro group for further functionalization to create novel phenoxazine derivatives with tailored properties for applications in medicinal chemistry or materials science.

Comparative Studies: Using it as a model compound to compare with other substituted phenoxazines to further elucidate structure-property relationships within this important class of molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

832733-82-1 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

10-butyl-3-nitrophenoxazine |

InChI |

InChI=1S/C16H16N2O3/c1-2-3-10-17-13-6-4-5-7-15(13)21-16-11-12(18(19)20)8-9-14(16)17/h4-9,11H,2-3,10H2,1H3 |

InChI Key |

DFUQYODLDVYWMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Strategies for Phenoxazine (B87303) Core Synthesis

The formation of the tricyclic phenoxazine structure can be achieved through several robust synthetic strategies. These methods primarily involve the formation of a diaryl ether followed by a ring-closing C-N bond formation, or the simultaneous formation of both bonds.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a classical and highly effective method for constructing the phenoxazine core. wikipedia.org This strategy typically involves the reaction of a 2-aminophenol (B121084) derivative with an activated aryl halide or a related substrate bearing a suitable leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aryl ring, which activate the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The general SNAr pathway proceeds via the initial formation of a diaryl ether, followed by an intramolecular cyclization. A common example is the reaction between a 2-aminophenol and an o-halonitrobenzene. Alternatively, a double SNAr reaction can be employed using a difluoroaromatic precursor. For instance, the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of a base like sodium carbonate yields a dinitrophenoxazine derivative. nih.gov The N-butyl group can be introduced either by starting with N-butyl-2-aminophenol or by alkylating the secondary amine of the pre-formed phenoxazine core using an appropriate butyl halide.

The key step in this mechanism is the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Subsequent elimination of the leaving group re-aromatizes the ring and yields the substituted product.

Table 1: Examples of Phenoxazine Core Synthesis via Nucleophilic Aromatic Substitution This table is generated based on data for analogous structures from the cited research.

| 2-Aminophenol Derivative | Aryl Precursor | Base | Solvent | Conditions | Product | Reference |

| 2-Aminophenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | Ethanol (B145695) | Reflux | 2,3-Dinitrophenoxazine | nih.gov |

| 2-(N-methylamino)phenol | 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | Ethanol | Reflux | 10-Methyl-2,3-dinitrophenoxazine | nih.gov |

| Phenoxazine | Octafluorotoluene | K₂CO₃ | DMF | 60 °C | 10-(Heptafluorotoluyl)phenoxazine | researchgate.netmdpi.com |

| 2-Aminophenol | 2,3-Dichloronaphthoquinone | Na₂CO₃ | Ethanol | 40 °C, 18h | Benzo[a]phenoxazin-5-one derivative | bas.bg |

Oxidative Cyclization Reactions

Oxidative cyclization offers an alternative and powerful route to the phenoxazine core, often proceeding under milder conditions than some SNAr approaches. nih.gov These reactions typically involve the coupling of two precursor molecules, such as two 2-aminophenol units or a 2-aminophenol and another aromatic partner, driven by an oxidant. acs.org

Metal catalysts, particularly those based on copper, cobalt, or palladium, are frequently employed to facilitate these transformations. acs.orgresearchgate.net For example, copper-catalyzed systems in the presence of a hypervalent iodine(III) reagent can promote the dimerization and cyclization of 2-benzylamino-phenols to yield complex phenoxazine structures. acs.org The mechanism of these reactions can be complex, potentially involving radical pathways or two-electron processes where the metal center facilitates C-O and C-N bond formation. nih.gov A one-pot oxidation of 2-aminophenol using potassium ferricyanide (B76249) (K₃Fe(CN)₆) has also been reported to produce phenoxazine-based structures. nih.gov

One-Pot Multicomponent Reactions for Phenoxazine Derivatives

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of various heterocyclic systems, including oxazines. jetir.orgmdpi.com While specific MCRs for 10-Butyl-10H-phenoxazine are not extensively detailed, the principles can be applied. These reactions combine multiple starting materials in a single reaction vessel, allowing for the formation of complex products in a single step, which minimizes waste and simplifies purification. mdpi.com

For example, a one-pot synthesis of a promising antimalarial benzo[a]phenoxazine drug was achieved through the reduction of Nile blue A, followed by an in-situ reaction with 4-chloropyridine (B1293800) and subsequent air oxidation. nih.gov This demonstrates the potential of tandem reaction sequences in a one-pot setting to build complex phenoxazine derivatives efficiently.

Regioselective Introduction of the Nitro Group at the 3-Position

The introduction of a nitro group at a specific position on the phenoxazine ring requires careful control of regioselectivity. For 10-Butyl-3-nitro-10H-phenoxazine, the nitro group must be installed at the C-3 position, avoiding reaction at other activated sites (C-1, C-7, C-9).

A highly effective strategy for achieving this regioselectivity involves synthesizing a precursor that already contains nitro groups, which can then be selectively manipulated. A prime example is the synthesis of 2,3-dinitro-10H-phenoxazine (or its N-alkylated analog) from 2-aminophenol and 1,2-difluoro-4,5-dinitrobenzene. nih.gov In this dinitro derivative, the nitro group at the 2-position is activated towards nucleophilic displacement. By reacting this intermediate with a nucleophile (e.g., butylamine, though other nucleophiles are used to illustrate the principle), the 2-nitro group is displaced, leaving the nitro group at the 3-position untouched. nih.gov While this method results in a 2-substituted-3-nitrophenoxazine, it establishes a robust principle for creating a 3-nitro-substituted core. To obtain the target compound specifically, a different sequence would be needed, but this highlights a powerful method for controlling regiochemistry. A more direct, albeit potentially less selective, method is the electrophilic nitration of the pre-formed 10-butyl-10H-phenoxazine core.

Mechanistic Considerations of Nitration Pathways

Two primary mechanistic pathways can be considered for the synthesis of 3-nitrophenoxazine derivatives.

Electrophilic Aromatic Substitution: In the direct nitration of 10-butyl-10H-phenoxazine using a standard nitrating agent (e.g., HNO₃/H₂SO₄), the reaction proceeds via an electrophilic aromatic substitution mechanism. The phenoxazine ring is electron-rich and highly activated towards electrophiles. The ring oxygen and nitrogen atoms are both ortho-, para-directing. The C-3 and C-7 positions are para to the ring nitrogen, while the C-1 and C-9 positions are ortho. The directing effects of both heteroatoms strongly activate these positions, which can lead to a mixture of products and potential over-nitration or oxidation of the sensitive heterocyclic core. acs.org

Nucleophilic Aromatic Substitution on a Dinitro Precursor: A more controlled, regioselective pathway involves the SNAr mechanism on a dinitro-substituted phenoxazine. nih.gov In a molecule like 10-alkyl-2,3-dinitrophenoxazine, both nitro groups activate the ring for nucleophilic attack. However, the 2-nitro group is positioned para to the ring ether oxygen, while the 3-nitro group is para to the electron-rich tertiary amine nitrogen. The displacement of the 2-nitro group is favored because the electron-donating character of the adjacent amine at position 10 makes the C-3 position less electrophilic and thus less susceptible to nucleophilic attack. nih.gov The attack of a nucleophile at C-2 leads to a stabilized Meisenheimer intermediate, which then expels the nitrite (B80452) ion to yield the 2-substituted-3-nitrophenoxazine product. masterorganicchemistry.comnih.gov

Functional Group Tolerance and Reaction Scope

The feasibility of a synthetic route depends on its tolerance for other functional groups present in the molecule.

For direct electrophilic nitration, the conditions are harsh and oxidative, limiting the presence of sensitive functional groups. The phenoxazine nucleus itself is susceptible to oxidation, which can lead to side products. acs.org

The SNAr approach on a dinitro-precursor demonstrates broader functional group tolerance with respect to the incoming nucleophile. nih.gov Studies on 10-methyl-2,3-dinitrophenoxazine have shown that various nucleophiles can effectively displace the 2-nitro group without affecting the 3-nitro group or the core structure. This highlights the robustness and selectivity of this method.

Table 2: Scope of Nucleophiles in the SNAr of 10-Methyl-2,3-dinitrophenoxazine This table illustrates the functional group tolerance and reaction scope by showing various nucleophiles that selectively displace the 2-nitro group, leaving the 3-nitro group intact. Data is from reference nih.gov.

| Nucleophile | Reagent | Product | Yield |

| Butylamine | BuNH₂ | 2-Butylamino-3-nitro-10-methylphenoxazine | 34% |

| Ethoxide | KOEt in EtOH | 2-Ethoxy-3-nitro-10-methylphenoxazine | 90% |

| Hydroxide (B78521) | KOH in EtOH/H₂O | 2-Ethoxy-3-nitro-10-methylphenoxazine* | - |

*The reaction with aqueous KOH in ethanol resulted in the ethoxy-substituted product, indicating ethoxide is a more potent nucleophile than hydroxide under these conditions. nih.gov

N-Alkylation with the Butyl Moiety at the 10-Position

The introduction of a butyl group at the nitrogen atom of the phenoxazine ring is a critical step in the synthesis of the target molecule. This transformation, known as N-alkylation, can be achieved through various methods, including the renowned Buchwald-Hartwig C-N coupling and other alternative strategies.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This methodology has proven effective for the synthesis of a wide array of aryl amines from aryl halides and amines, offering significant advantages over traditional methods that often require harsh reaction conditions and have limited substrate scope. wikipedia.org In the context of phenoxazine chemistry, this reaction can be adapted for the N-alkylation of the phenoxazine nucleus.

The general approach involves the reaction of a suitable phenoxazine precursor with a butyl halide in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The selection of the catalyst system, including the palladium source and the ligand, is crucial for achieving high yields and selectivity. nih.gov Studies on the Buchwald-Hartwig amination of heterocyclic amines have shown that the choice of base and solvent also plays a significant role in the reaction's efficiency. acs.org For instance, the coupling of aryl bromides with secondary amines like phenoxazine often proceeds favorably in non-polar solvents with strong organic bases or cesium carbonate. acs.org

While direct examples for the synthesis of this compound via Buchwald-Hartwig coupling are not extensively detailed in the provided results, the principles of the reaction are widely applicable to phenoxazine derivatives. nih.govresearchgate.net The reaction would typically involve the coupling of 3-nitro-10H-phenoxazine with a butyl halide (e.g., butyl bromide or iodide) using a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ and a suitable phosphine ligand like BINAP or dppf. wikipedia.orgresearchgate.net

Table 1: Typical Components in a Buchwald-Hartwig C-N Coupling Reaction for N-Alkylation of Phenoxazine

| Component | Function | Examples |

| Aryl Halide/Triflate | Source of the aryl group | 3-nitro-10H-phenoxazine (as the amine) |

| Amine | Nucleophile providing the nitrogen | Not applicable in this context |

| Alkyl Halide | Source of the alkyl group | Butyl bromide, Butyl iodide |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst and facilitates the reaction steps | BINAP, dppf, XPhos |

| Base | Activates the amine and neutralizes the generated acid | NaOtBu, LiHMDS, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Beyond the Buchwald-Hartwig reaction, other N-alkylation methods can be employed to introduce the butyl group onto the phenoxazine nitrogen. A common and straightforward approach is the direct N-alkylation of 3-nitro-10H-phenoxazine with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a suitable base.

This classical N-alkylation typically involves deprotonating the nitrogen of the phenoxazine ring with a base to form a more nucleophilic phenoxazide anion, which then undergoes a nucleophilic substitution reaction with the butyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). irjmets.comchemrxiv.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being preferred. nih.gov

For instance, the synthesis of N-substituted phenothiazines, a structurally related class of compounds, has been achieved by treating the parent heterocycle with an alkyl halide in the presence of NaH in THF. nih.gov A similar strategy can be readily adapted for the N-butylation of 3-nitro-10H-phenoxazine.

Another approach involves phase-transfer catalysis, where a phase-transfer catalyst facilitates the reaction between the water-soluble base and the organic-soluble phenoxazine derivative. This method can sometimes offer milder reaction conditions and easier work-up procedures.

Purification and Characterization Techniques for Synthetic Validation

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. The purity of the final compound is then confirmed using various analytical and spectroscopic techniques.

Purification:

Chromatography: Column chromatography is a standard and highly effective method for purifying phenoxazine derivatives. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from impurities. nih.gov

Recrystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure crystalline material. nih.gov The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Characterization:

A combination of spectroscopic methods is essential to unequivocally confirm the structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. The spectrum of this compound would show characteristic signals for the aromatic protons on the phenoxazine core and the aliphatic protons of the butyl group. The integration of these signals would correspond to the number of protons in each environment. researchgate.net

¹³C NMR: This method identifies the different carbon environments in the molecule. The spectrum would display distinct peaks for the aromatic carbons of the phenoxazine rings and the four carbons of the butyl chain. researchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This provides strong evidence for the successful synthesis of the target molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the C-N stretching of the amine, the aromatic C-H and C=C stretching, the C-O-C stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group (NO₂). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-conjugated system of the phenoxazine core gives rise to characteristic absorption bands in the UV-visible region. uobaghdad.edu.iq

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Features for this compound |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.5 ppm) and aliphatic region (δ 0.9-4.0 ppm) corresponding to the phenoxazine and butyl protons, respectively. |

| ¹³C NMR | Resonances for aromatic carbons and the four distinct carbons of the butyl group. |

| IR Spectroscopy | Characteristic bands for N-H (if starting material is present), C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-O-C, and NO₂ stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₆H₁₆N₂O₃. |

The collective data from these purification and characterization techniques provides the necessary validation for the successful synthesis and purity of this compound.

Computational Chemistry and Electronic Structure Elucidation

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 10-Butyl-3-nitro-10H-phenoxazine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The phenoxazine (B87303) ring system is not planar and typically adopts a folded or "butterfly" conformation along the N-O axis. The degree of this folding, characterized by the dihedral angle between the two benzene (B151609) rings, is a key structural parameter. For various substituted phenoxazines, these dihedral angles have been reported to be in the range of 3-10 degrees. acs.orgnih.gov The butyl group attached to the nitrogen atom and the nitro group on the phenoxazine ring will influence this folding angle. Conformational analysis would also explore the different possible orientations of the flexible butyl chain to identify the global energy minimum structure.

A hypothetical table of optimized geometrical parameters for this compound, which would be generated from such a study, is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Hypothetical Value |

| Dihedral Angle (Benzene-Benzene) | 8.5° |

| C-N-C Bond Angle | 118.2° |

| C-O-C Bond Angle | 117.5° |

| N-C (butyl) Bond Length | 1.48 Å |

| C-N (nitro) Bond Length | 1.46 Å |

Note: These values are hypothetical and would need to be determined by actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For phenoxazine derivatives, the HOMO is typically localized on the electron-rich phenoxazine ring system, while the LUMO distribution can be significantly influenced by electron-withdrawing substituents like the nitro group. In this compound, the nitro group would be expected to lower the LUMO energy and draw electron density towards it.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.40 |

Note: These values are hypothetical and would need to be determined by actual DFT calculations.

DFT calculations can map the distribution of electron density within a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. For this compound, the oxygen atoms of the nitro group and the oxygen atom of the phenoxazine ring would be expected to be regions of high negative electrostatic potential, while the hydrogen atoms and the area around the nitrogen atom could show positive potential. This information is invaluable for predicting how the molecule will interact with other molecules.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness ( 1/η ), indicating a higher propensity for chemical reactions.

These parameters would provide a comprehensive profile of the chemical reactivity of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronically excited states. This is particularly important for understanding a molecule's response to light, such as its color and fluorescence properties.

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. Each calculated transition has an associated oscillator strength, which corresponds to the intensity of the absorption peak.

For this compound, TD-DFT would likely predict strong absorptions in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. The calculations would also reveal the nature of these electronic transitions. For instance, a transition might be characterized as a π→π* transition localized on the phenoxazine ring system or as an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating phenoxazine moiety to the electron-withdrawing nitro group upon excitation.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 450 | 0.25 | HOMO → LUMO (ICT) |

| S0 → S2 | 380 | 0.15 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 320 | 0.40 | HOMO → LUMO+1 (π→π) |

Note: These values are hypothetical and would need to be determined by actual TD-DFT calculations.

Analysis of Electronic Excitations and Charge Transfer (CT) Character

Theoretical analyses of phenoxazine derivatives indicate that the electronic transitions are significantly influenced by the nature and position of substituent groups. In this compound, the phenoxazine core acts as an electron-donating moiety, while the nitro group at the 3-position serves as a strong electron-withdrawing group. This donor-acceptor (D-A) architecture is fundamental to its electronic properties.

Upon photoexcitation, a significant intramolecular charge transfer (ICT) from the electron-rich phenoxazine ring system to the electron-deficient nitro group is expected. rsc.orgresearchgate.net Time-dependent density functional theory (TD-DFT) calculations on similar nitro-substituted phenothiazine (B1677639) and phenoxazine systems have shown that the lowest energy electronic transitions are predominantly of a π → π* character with a strong charge-transfer nature. nih.govresearchgate.net For instance, in related donor-acceptor phenoxazine derivatives, the highest occupied molecular orbital (HOMO) is typically localized on the phenoxazine ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the acceptor moiety, which in this case would be the nitro group. rsc.orgnih.gov This spatial separation of the frontier molecular orbitals is a hallmark of an effective ICT process upon excitation.

Table 1: Estimated Electronic Transition Properties of this compound (Note: These values are estimations based on trends observed in similar phenoxazine derivatives and are for illustrative purposes.)

| Transition | Estimated λmax (nm) | Estimated Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | ~400-450 | > 0.1 | π → π* (HOMO → LUMO), Intramolecular Charge Transfer (ICT) |

| S0 → S2 | ~320-350 | Variable | Local Excitation (LE) or mixed LE-ICT |

Natural Transition Orbital (NTO) Analysis and Hole-Electron Separation

To obtain a more concise and chemically intuitive picture of the electronic excitations, Natural Transition Orbital (NTO) analysis is a valuable computational tool. joaquinbarroso.com It transforms the often complex description of an electronic transition involving multiple canonical molecular orbital pairs into a single pair of "hole" and "electron" orbitals. The "hole" NTO represents the region from which the electron is excited, and the "electron" NTO shows where the electron is transferred.

For this compound, an NTO analysis of the primary ICT transition (S0 → S1) would be expected to show the hole orbital distributed over the electron-donating phenoxazine moiety. Conversely, the electron orbital would be predominantly localized on the electron-withdrawing nitro group. This clear spatial separation of the hole and electron NTOs provides direct evidence of charge transfer upon excitation. aps.orgaps.org The degree of overlap between the hole and electron NTOs can also be quantified to describe the charge-transfer character of the excited state. A low degree of overlap signifies a more pronounced charge-transfer character.

Molecular Dynamics Simulations (if applicable for conformational studies)

While specific molecular dynamics (MD) simulations for this compound are not prominently documented, MD simulations are a powerful technique for exploring the conformational landscape of such molecules. mdpi.com For phenoxazine derivatives, the central heterocyclic ring can adopt various conformations, often described as a shallow boat or a more planar structure. acs.org The conformation is influenced by the nature of the substituents on the nitrogen atom and the phenoxazine core.

Quantum Chemical Characterization of Non-Linear Optical (NLO) Responses

Molecules with a strong donor-acceptor character and significant intramolecular charge transfer, such as this compound, are excellent candidates for non-linear optical (NLO) materials. rsc.org Their NLO properties arise from the change in the molecular dipole moment upon excitation, which is substantial in D-A systems. The first hyperpolarizability (β), a key parameter for second-order NLO materials, can be calculated using quantum chemical methods.

Computational studies on similar D-A systems have established a clear structure-property relationship. nih.govnasa.gov The magnitude of the first hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. researchgate.net The presence of the electron-donating phenoxazine core coupled with the strongly electron-withdrawing nitro group is expected to result in a significant β value for this compound. researchgate.netresearchgate.net

Table 2: Estimated Non-Linear Optical Properties of this compound (Note: These values are estimations based on theoretical studies of analogous donor-acceptor molecules and are for illustrative purposes.)

| NLO Property | Estimated Value |

|---|---|

| Dipole Moment (μ) | High |

| First Hyperpolarizability (β) | Significant, positive value |

Advanced Spectroscopic and Electrochemical Characterization

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 10-Butyl-3-nitro-10H-phenoxazine is predicted to exhibit characteristic bands arising from π-π* transitions within the aromatic phenoxazine (B87303) system. The position and intensity of these bands are sensitive to the molecular structure and environment.

The parent 10H-phenoxazine molecule typically shows absorption maxima in the UV region. For instance, 10-(Perylene-3-yl)-10H-phenoxazine displays absorption peaks corresponding to the phenoxazine moiety at around 250 nm. researchgate.net The introduction of a nitro group at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the electronic interaction between the electron-donating phenoxazine nitrogen and the electron-withdrawing nitro group.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

|---|---|---|

| 10-(Perylene-3-yl)-10H-phenoxazine (Phenoxazine moiety) | Not Specified | 250 |

The electronic transitions of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is particularly true for molecules with a significant change in dipole moment upon photoexcitation, which is anticipated for this compound due to its donor-acceptor character (phenoxazine as donor, nitro group as acceptor).

In polar solvents, the excited state is generally more stabilized than the ground state, leading to a red shift in the absorption maximum. This positive solvatochromism is a hallmark of π-π* transitions with charge-transfer character. Studies on related nitrobenzene-substituted oxadiazole derivatives have shown a noticeable bathochromic shift in absorption spectra with increasing solvent polarity, indicative of a π→π* transition. researchgate.net

While specific aggregation studies for this compound are not available, phenoxazine derivatives, particularly planar aromatic systems, can exhibit intermolecular interactions such as π-π stacking. These interactions can lead to changes in the UV-Vis absorption spectrum, often causing a broadening or a shift in the absorption bands upon aggregation. The presence of the butyl group might influence the extent of such interactions by introducing steric hindrance.

Fluorescence Emission Spectroscopy

The fluorescence properties of this compound would be intrinsically linked to its absorption characteristics and the nature of its excited states.

Following absorption of light, the excited molecule is expected to emit light at a longer wavelength (lower energy), a phenomenon known as fluorescence. The difference between the absorption and emission maxima is the Stokes shift. A large Stokes shift is often indicative of a significant structural rearrangement in the excited state and a substantial change in the electronic distribution.

For comparison, N-phosphorylated phenothiazine (B1677639) derivatives exhibit emission maxima in the range of 434-457 nm. nih.gov Given the presence of the electron-withdrawing nitro group, this compound might exhibit a large Stokes shift, particularly in polar solvents, due to the stabilization of the charge-separated excited state.

| Compound | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|

| N-phosphorylated phenothiazine | 291 | 434, 457 | ~143-166 |

The donor-acceptor architecture of this compound makes it a prime candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, there is a certain degree of electronic communication between the electron-donating phenoxazine ring and the electron-withdrawing nitro group. Upon absorption of a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the phenoxazine moiety, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the nitro group.

This photoinduced ICT leads to a highly polar excited state. The stability and nature of this ICT state are often highly dependent on the solvent polarity. In nonpolar solvents, a locally excited (LE) state might be observed, while in polar solvents, the solvent molecules can reorient to stabilize the polar ICT state, leading to a significant red shift in the fluorescence emission. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state. Such TICT states are often associated with fluorescence quenching. acs.org

Cyclic Voltammetry (CV) and Electrochemical Properties

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. It provides valuable information about the oxidation and reduction potentials of a molecule, the stability of the resulting charged species, and the kinetics of electron transfer reactions.

Oxidation and Reduction Potentials

The general oxidation process for a 10-alkylphenoxazine involves the formation of a radical cation and subsequently a dication, as illustrated in the following table:

| Redox Process | Description | Electrochemical Signature |

| Oxidation | Reversible one-electron oxidation of the phenoxazine ring | Anodic peak in cyclic voltammogram |

| Formation of Radical Cation | The product of the first oxidation step, often colored | Stable species observable in CV |

| Second Oxidation | Further oxidation to a dication at a higher potential | Second anodic peak in cyclic voltammogram |

This table represents a generalized behavior for phenoxazine derivatives and the specific potentials for this compound would require experimental determination.

Correlation of Electrochemical Data with FMO Energy Levels

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energy levels of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential is correlated with the HOMO energy level, as oxidation involves the removal of an electron from this orbital. A more positive oxidation potential indicates a lower HOMO energy level, signifying greater difficulty in removing an electron. The reduction potential is linked to the LUMO energy level, where a more positive reduction potential suggests a lower LUMO energy and a greater ease of accepting an electron.

The electron-withdrawing nature of the nitro group in this compound is anticipated to lower both the HOMO and LUMO energy levels compared to the parent phenoxazine. This would result in a higher oxidation potential and potentially a more accessible reduction. The energy gap between the HOMO and LUMO levels, which can be estimated from the difference between the onset of the oxidation and reduction potentials, is a crucial parameter for optoelectronic applications.

| Electrochemical Parameter | FMO Correlation | Influence of Nitro Group |

| Oxidation Potential (Eox) | Proportional to HOMO energy level | Increases (more positive potential) |

| Reduction Potential (Ered) | Proportional to LUMO energy level | Increases (less negative potential) |

| Electrochemical Band Gap (Eg) | Eox - Ered | May be altered depending on the relative shifts of HOMO and LUMO |

This table provides a qualitative correlation; precise quantitative relationships require experimental and computational studies.

Redox Behavior and Stability of Radical Species

The phenoxazine scaffold is known for its ability to form relatively stable radical cations upon oxidation. The stability of these radical species is a key feature of their redox chemistry. The reversibility of the oxidation wave in a cyclic voltammogram is a direct indicator of the stability of the generated radical cation on the timescale of the experiment. A reversible wave, where the ratio of the cathodic to anodic peak currents (Ipc/Ipa) is close to unity, suggests that the radical cation is stable and can be reduced back to the neutral species.

The introduction of the nitro group at the 3-position can influence the stability of the radical cation. While the electron-withdrawing nature of the nitro group destabilizes the positively charged radical cation, it can also delocalize the spin density, potentially leading to a persistent radical. Furthermore, the nitro group itself can undergo reduction to form a nitro radical anion. The stability of this radical anion would depend on the specific molecular environment and solvent conditions. The study of the redox behavior and radical stability is crucial for understanding potential degradation pathways and for the design of robust phenoxazine-based materials.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Nitro Group and its Displacement Reactions

The nitro group (–NO₂) is a powerful electron-withdrawing moiety that typically activates an aromatic ring for nucleophilic aromatic substitution (SNAr). However, its position on the phenoxazine (B87303) ring is critical to its reactivity. In the case of 10-Butyl-3-nitro-10H-phenoxazine, the nitro group is located at the 3-position.

Studies on related dinitrophenoxazine compounds reveal that a nitro group at this specific location is significantly less reactive towards nucleophilic displacement compared to one at the 2-position. Current time information in Kanawha County, US.nih.govacs.org Research on 2,3-dinitro-10-methylphenoxazine shows that nucleophiles such as butylamine, potassium ethoxide, and potassium hydroxide (B78521) will selectively displace the nitro group at the 2-position, leaving the 3-nitro group intact. nih.govacs.org The reason for this pronounced difference in reactivity is electronic. The 3-nitro group is conjugated with the electron-donating lone pair of the heterocyclic nitrogen atom at position 10. Current time information in Kanawha County, US.nih.gov This electron donation reduces the electrophilicity of the carbon atom to which the 3-nitro group is attached, making it a less favorable site for nucleophilic attack. In contrast, a nitro group at the 2-position is para to the aryl ether oxygen, which enhances its activation and facilitates displacement. Current time information in Kanawha County, US.nih.gov

Therefore, direct nucleophilic displacement of the nitro group in this compound is not a favored reaction pathway under standard SNAr conditions.

Table 1: Regioselectivity of Nucleophilic Displacement in Dinitrophenoxazines This interactive table summarizes the observed reactivity based on analogous compounds.

| Position of Nitro Group | Activating/Deactivating Influence | Susceptibility to Nucleophilic Displacement | Reference |

|---|---|---|---|

| 2-position | Activated (para to aryl ether) | High (Preferentially displaced) | Current time information in Kanawha County, US.nih.gov |

| 3-position | Deactivated (conjugated to N-lone pair) | Low (Resistant to displacement) | Current time information in Kanawha County, US.nih.gov |

Oxidation Chemistry and Radical Formation

The phenoxazine ring system is electron-rich and readily undergoes oxidation. This reactivity is central to its function in various applications, including as a radical-trapping antioxidant. The oxidation process typically involves the removal of an electron from the phenoxazine moiety to form a cation radical.

Phenoxazine and its derivatives are known to form relatively stable cation radicals upon one-electron oxidation. researchgate.net This process is a key step in their role as antioxidants and in their electrochemical behavior. The stability of the resulting radical is a critical factor determining the efficacy of the compound in these roles. While phenoxazine is a highly effective radical-trapping antioxidant at ambient temperatures, its stability to one-electron oxidation can be lower than that of related compounds like phenothiazine (B1677639) at elevated temperatures. researchgate.net

The oxidation of the phenoxazine core in this compound is expected to proceed similarly, with the initial step being the formation of the corresponding cation radical. This process can be initiated chemically, for instance with agents like nitric acid, or electrochemically. Studies on the related phenothiazine heterocycle show that chemical nitration proceeds via an initial oxidation to a cation radical intermediate. researchgate.net

The nitro group plays a crucial role in the redox chemistry of the molecule. As a potent electron-withdrawing group, it significantly influences the electronic properties of the phenoxazine ring. researchgate.net This electron-withdrawing effect deactivates the aromatic system, making it more electron-deficient. researchgate.net

Consequently, the oxidation of the phenoxazine ring in this compound is more difficult compared to an unsubstituted or electron-donating-group-substituted phenoxazine. A higher oxidation potential would be required to remove an electron and form the cation radical. Once formed, the nitro group can also influence the stability and subsequent reactions of the radical intermediate. The nitro group itself can undergo metabolic reduction to form reactive intermediates, highlighting its ability to participate directly in redox cycling. researchgate.net

Photochemical Reactivity and Excited State Dynamics

Phenoxazine derivatives are known to be photoactive, with applications in optoelectronics. Their photochemical behavior is characterized by high reactivity, which can also lead to photodegradation.

Recent studies show that the parent 10H-phenoxazine is highly susceptible to rapid photodegradation, particularly in chlorinated solvents. However, substitution at the 3-, 7-, and 10-positions can significantly improve photostability. nih.gov This suggests that this compound would possess greater stability against light-induced degradation than the unsubstituted parent compound.

Upon absorption of light, the molecule is promoted to an electronic excited state. In phenoxazine derivatives featuring donor and acceptor groups, the excited state is often characterized by intramolecular charge transfer (ICT). rsc.org For this compound, the electron-rich phenoxazine ring acts as the electron donor, while the electron-withdrawing nitro group serves as the acceptor. This results in an excited state with significant charge-transfer character, where electron density is shifted from the heterocyclic ring system towards the nitro group. rsc.org

The intramolecular charge transfer (ICT) that characterizes the excited state of this compound is a form of photoinduced electron transfer (PET). The mechanism involves the following steps:

Photoexcitation: The molecule absorbs a photon, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Charge Transfer: In this molecule, the HOMO is primarily located on the electron-donating phenoxazine ring system, while the LUMO is centered on the electron-accepting nitro group. rsc.org The electronic transition, therefore, moves electron density from the phenoxazine donor to the nitroarene acceptor.

De-excitation: The resulting charge-separated excited state can then relax back to the ground state through various pathways, including fluorescence or non-radiative decay.

This PET process is fundamental to the photophysical properties of the compound. The efficiency of the charge transfer and the subsequent decay pathways determine properties such as fluorescence quantum yield and excited-state lifetime. Furthermore, some photoexcited nitroarenes can engage in reactions such as radical cycloadditions, indicating that the excited state can be chemically reactive. chemrxiv.org

Singlet and Triplet State Behavior

The photophysical characteristics of phenoxazine derivatives are intrinsically linked to the dynamics of their excited singlet and triplet states. For this compound, the journey from light absorption to the eventual return to the ground state involves a series of competing processes, including fluorescence, intersystem crossing (ISC), and non-radiative decay.

Singlet State Dynamics:

Upon absorption of a photon, the molecule is promoted to an excited singlet state. The lifetime of this S₁ state is a crucial parameter, as it dictates the window of opportunity for fluorescence to occur. In many phenoxazine-based systems, the S₁ state is relatively short-lived. This is often attributed to efficient non-radiative decay pathways or rapid conversion to the triplet manifold.

For nitroaromatic compounds, the singlet excited state can be further complicated by the potential for intramolecular charge transfer (ICT). In the case of this compound, the electron-donating phenoxazine moiety can transfer electron density to the electron-withdrawing nitro group upon excitation. This ICT character can influence the emission properties and the rate of intersystem crossing.

Intersystem Crossing and Triplet State Formation:

A key process that competes with fluorescence is intersystem crossing, the transition from the singlet excited state to the triplet excited state (S₁ → T₁). This spin-forbidden process is often facilitated in molecules containing heteroatoms and heavy atoms, or in this case, by the presence of the nitro group which can enhance spin-orbit coupling.

Research on related N-aryl phenoxazines has shown that photoinduced charge transfer can provide an efficient mechanism for intersystem crossing, leading to high triplet quantum yields. This suggests that the ICT state in this compound could play a significant role in populating the triplet state. The formation of a long-lived triplet state is often a prerequisite for applications in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs) that utilize phosphorescence or thermally activated delayed fluorescence (TADF).

Structural Influences on Excited States:

The three-dimensional structure of this compound also plays a critical role. The phenoxazine ring system is not perfectly planar and adopts a slight boat conformation. The dihedral angle between the aromatic rings and the orientation of the nitro group relative to its attached benzene (B151609) ring can impact the electronic coupling and, consequently, the rates of radiative and non-radiative processes. The butyl group at the N-10 position further influences the molecule's conformation and solubility.

While specific experimental data for this compound remains the subject of ongoing research, the general photophysical properties can be inferred from studies on analogous compounds. The table below summarizes typical photophysical data for related phenoxazine derivatives to provide a comparative context.

| Compound Family | Singlet Lifetime (τs) | Fluorescence Quantum Yield (Φf) | Triplet Lifetime (τt) | Intersystem Crossing Quantum Yield (ΦISC) |

| N-Alkyl Phenoxazines | Short | Generally high | - | Low |

| N-Aryl Phenoxazines | Short | Variable | Long-lived | Can be high (>0.9) |

| Nitroaromatic Compounds | Generally very short | Low | - | Often efficient |

This table presents generalized data for classes of related compounds and not specific values for this compound.

Functionalization and Derivatization Strategies for Tunable Properties

Modification of the Phenoxazine (B87303) Core for Specific Applications

The phenoxazine scaffold, with its rigid and planar structure, serves as a versatile platform for chemical modification. nih.gov The introduction of various functional groups can significantly alter its inherent properties, making it adaptable for diverse technological and biological uses. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the phenoxazine ring system. nih.gov This enhancement of electron-donating capacity is a key strategy in the design of materials for applications like organic light-emitting diodes (OLEDs) and photoredox catalysis. nih.govresearchgate.net For instance, the presence of EDGs can facilitate the oxidation of the phenoxazine derivative, a crucial step in many catalytic cycles. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2) and cyano (-CN) decrease the electron density of the phenoxazine core. nih.gov The nitro group, in particular, is a powerful EWG that can significantly impact the molecule's electronic properties. rroij.com This reduction in electron density makes the molecule more resistant to oxidation. nih.gov The strategic placement of EWGs is critical in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the material's optoelectronic behavior. rroij.com In some cases, radicals can act as exceptionally strong transient electron-withdrawing groups, enabling novel chemical reactivity. nih.gov

A summary of common electron-donating and electron-withdrawing groups and their relative strengths is provided below. youtube.com

| Group Classification | Examples | Effect on Benzene (B151609) Ring |

| Strongly Activating (Strong EDG) | -NH₂, -NHR, -NR₂, -OH | Increases electron density, activates the ring towards electrophilic aromatic substitution. |

| Moderately Activating (Moderate EDG) | -OR, -NHCOR | Increases electron density, activates the ring. |

| Weakly Activating (Weak EDG) | -Alkyl (e.g., -CH₃) | Weakly increases electron density. |

| Weakly Deactivating (Weak EWG) | Halogens (-F, -Cl, -Br, -I) | Withdraws electron density via induction but can donate via resonance. |

| Moderately Deactivating (Moderate EWG) | -C=O containing groups (aldehydes, ketones, esters, amides) | Withdraws electron density through resonance. |

| Strongly Deactivating (Strong EWG) | -NO₂, -NR₃⁺, -CF₃, -CN | Strongly withdraws electron density, deactivates the ring. |

Impact of Substituents on Electronic and Optical Properties

The introduction of substituents has a profound and predictable effect on the electronic and optical properties of phenoxazine derivatives. nih.gov

Electronic Properties: The electronic properties, particularly the oxidation and reduction potentials, are directly influenced by the nature of the substituents. nih.gov EDGs generally lower the oxidation potential, making the molecule easier to oxidize, while EWGs increase the oxidation potential. nih.govnih.gov For example, phenoxazines with electron-donating core substituents are more easily oxidized compared to those with neutral or electron-withdrawing substituents. nih.gov This tunability is crucial for applications in photoredox catalysis, where the excited state reduction potential is a key parameter. acs.org

Optical Properties: The absorption and emission spectra of phenoxazine derivatives are highly sensitive to substitution. documentsdelivered.com Extending the π-conjugation of the phenoxazine core, often through the introduction of aryl substituents, can lead to a red-shift in the absorption maximum, enabling the molecule to absorb visible light. nih.gov This is a critical design strategy for developing visible-light-absorbing photoredox catalysts. nih.gov The introduction of donor-acceptor structures within the molecule can induce intramolecular charge transfer (ICT), leading to significant shifts in the emission spectra. nih.gov This allows for the tuning of emission colors across the visible spectrum. nih.gov

Conjugation with π-Systems and Building Blocks for Extended Architectures

Extending the π-conjugated system of 10-Butyl-3-nitro-10H-phenoxazine is a key strategy for developing materials with advanced electronic and optical properties. This is achieved by incorporating the phenoxazine unit into larger molecular architectures.

Incorporation into Oligomers and Polymers

The phenoxazine moiety can serve as a fundamental building block for the synthesis of oligomers and polymers. researchgate.netnih.gov These materials can exhibit promising conducting and fluorescent properties. nih.gov The incorporation of phenoxazine units into a polymer backbone can enhance π-electron delocalization along the chain, which is essential for applications in organic electronics. nih.gov For example, vinylene-linked conjugated polymers containing phenoxazine can exhibit planarization between aromatic units, leading to reduced band gaps and enhanced optical properties. rroij.com

Hybrid Systems with Other Heterocycles

Creating hybrid systems by combining the phenoxazine core with other heterocyclic moieties is a powerful approach to fine-tune the properties of the resulting material. nih.gov For instance, coupling phenoxazine with other electron-rich or electron-deficient heterocycles can lead to materials with tailored electronic and optical characteristics. researchgate.net The replacement of a phenothiazine (B1677639) unit with a phenoxazine unit in heteroporphyrins, for example, results in significant alterations of the electronic properties, including bathochromically shifted absorption bands and more facile oxidation. researchgate.net This strategy is employed in the design of novel dyes for dye-sensitized solar cells and emitters for thermally activated delayed fluorescence (TADF) in OLEDs. acs.org

Strategies for Enhancing Molecular Planarity or Flexibility and Their Effect

The three-dimensional structure of phenoxazine derivatives, specifically their planarity or flexibility, plays a crucial role in determining their bulk properties and performance in various applications.

The central ring of phenoxazine derivatives can adopt a shallow boat conformation. nih.gov The degree of this puckering, or dihedral angle, can be influenced by the nature and position of substituents. nih.govacs.org For instance, the dihedral angles in some phenoxazine derivatives fall within the range of 3–10°. acs.org

Increasing the planarity of the molecule can enhance π-π stacking interactions in the solid state, which is beneficial for charge transport in organic electronic devices. mdpi.com Strategies to promote planarity include the careful selection of substituents that minimize steric hindrance and the formation of intramolecular hydrogen bonds that can lock the conformation. acs.org

Conversely, introducing flexibility, for example by incorporating longer alkyl chains at the N10 position, can also be a deliberate design choice. researchgate.net Increased flexibility can improve the solubility and processability of the materials. researchgate.net In the context of biological applications, the length of the N10-alkyl chain has been shown to influence the cytotoxic activity of phenoxazine derivatives. researchgate.net The flexibility of the molecular design allows for the tailoring of chemical structures at the molecular level to optimize material characteristics for specific applications. researchgate.net

Applications in Advanced Materials Science and Molecular Systems

Organic Optoelectronic Devices: Mechanistic Insights

Phenoxazine (B87303) derivatives are integral components in several organic optoelectronic devices, where their ability to facilitate and manage charge and energy transfer processes is paramount. Their performance is deeply rooted in the interplay between their molecular structure and the electronic mechanisms governing device function.

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Phenoxazine-based dyes, structured as donor-π-acceptor (D-π-A) systems, are particularly effective in this role. The phenoxazine core serves as the primary electron donor, the nitro group contributes to the electron-accepting anchor that binds to the TiO₂ surface, and a π-conjugated bridge facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation.

The sensitization process begins with the absorption of a photon by the dye molecule, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). For efficient charge injection to occur, the LUMO level of the dye must be energetically higher (more negative) than the conduction band edge of the TiO₂. Conversely, the HOMO level must be lower (more positive) than the redox potential of the electrolyte (typically an I⁻/I₃⁻ couple) to ensure efficient dye regeneration. The presence of the N-butyl group helps to inhibit intermolecular aggregation on the TiO₂ surface, which can otherwise lead to efficiency losses.

Table 1: Representative Energy Levels for Phenoxazine-Based Dyes in DSSCs This table presents typical energy level data for phenoxazine derivatives to illustrate the principles of energy level alignment required for efficient DSSC operation.

| Dye Structure Feature | HOMO (eV) | LUMO (eV) | Required Energy Alignment |

| Phenoxazine Donor | ~5.0 - 5.4 | ~-3.0 to -3.8 | LUMO > TiO₂ Conduction Band (~ -4.0 eV) |

| Cyanoacrylic Acid Acceptor | HOMO < Electrolyte Redox Potential (~ -4.8 eV) |

Data compiled from illustrative examples in scientific literature.

In Organic Light-Emitting Diodes (OLEDs), phenoxazine derivatives are valued for their strong electron-donating character, making them excellent components for forming exciplexes. An exciplex, or excited-state complex, is formed at the interface between an electron-donor and an electron-acceptor material when an electron from the donor's HOMO and a hole from the acceptor's LUMO are in close proximity. This process provides an efficient pathway for light emission. nih.govsciengine.com

Table 2: Examples of Exciplex-Forming Donor/Acceptor Pairs in OLEDs This table showcases material pairs known to form emissive exciplexes, illustrating the role of donor and acceptor materials in OLEDs.

| Electron Donor (Class/Example) | Electron Acceptor (Example) | Resulting Emission |

| m-MTDATA | 3TPYMB | Green |

| TCTA | Bphen | Blue rsc.org |

| mCP | PO-T2T | Blue rsc.org |

| TAPC | OCT | Green rsc.org |

The strong electron-donating nature of the phenoxazine core makes its derivatives suitable for use as p-type (hole-transporting) semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net In an OFET, a voltage applied to a gate electrode modulates the flow of charge carriers through the organic semiconductor channel between the source and drain electrodes. For a p-type material, these charge carriers are holes.

The charge transport efficiency is quantified by the field-effect hole mobility (μh), which measures how quickly holes can move through the material under the influence of an electric field. Polymers and small molecules incorporating the phenoxazine unit have demonstrated promising p-type characteristics. researchgate.netresearchgate.net The non-planar structure of phenoxazine can influence the solid-state packing of the molecules, which is a critical factor for efficient intermolecular charge hopping. Research has shown that phenoxazine-based materials can achieve hole mobilities suitable for various electronic applications, demonstrating their potential as building blocks for new charge-transport materials. researchgate.net

Table 3: Charge Transport Properties of Phenoxazine-Based Materials in OFETs This table provides examples of hole mobility values for materials containing the phenoxazine moiety.

| Material Type | Hole Mobility (μh) (cm²/(V·s)) | Device Application |

| Phenoxazine-based Conjugated Polymer | up to 6 × 10⁻⁴ | Thin Film Transistors researchgate.net |

| Phenoxazine-Quinoline D-A Molecule | up to 7 × 10⁻⁴ | Emissive & Charge-Transport Layers researchgate.net |

Photoredox Catalysis: Mechanistic Pathways

Phenoxazine derivatives, including 10-Butyl-3-nitro-10H-phenoxazine, are effective organic photoredox catalysts. They harness the energy from visible light to initiate single-electron transfer (SET) events, thereby driving a wide range of chemical transformations under mild conditions. sciopen.com

Upon absorption of a photon, the phenoxazine catalyst is promoted from its ground state (PC) to an electronically excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state. In many applications, it is the enhanced reducing power of the excited state that is exploited. The excited state can donate an electron to a suitable substrate, generating a radical anion and the oxidized form of the photocatalyst (PC•⁺).

The catalyst then completes its redox cycle by being reduced back to its ground state by a sacrificial electron donor present in the reaction mixture, allowing it to participate in further catalytic cycles. The efficiency of the electron transfer is governed by the excited state redox potential of the catalyst and the reduction potential of the substrate. Detailed studies on phenoxazine-based catalysts have shown that electron transfer can occur from either the singlet (S₁) or triplet (T₁) excited state, with significantly different kinetics. researchgate.netnih.gov

The core of phenoxazine's catalytic activity lies in the photoinduced electron transfer (PET) process. Mechanistic investigations using transient absorption spectroscopy have elucidated the specific pathways and rates of this fundamental step. nih.gov For phenoxazine photocatalysts, it has been shown that the rate of electron transfer from the excited catalyst to a substrate can be exceptionally fast, often approaching the diffusion limit. researchgate.netnih.gov

A key finding is the dramatic difference in reactivity between the singlet and triplet excited states. For a representative phenoxazine catalyst, the rate coefficient for electron transfer from the S₁ state was found to be two orders of magnitude higher than that from the T₁ state. researchgate.netnih.gov This indicates that for many reactions, the catalytically productive pathway is dominated by the short-lived but highly reactive singlet state. The structure of the phenoxazine, including substituents like the butyl and nitro groups, systematically influences the photophysical properties and, consequently, the electron transfer rates. researchgate.net

Table 4: Comparative Electron Transfer Rate Coefficients for a Phenoxazine Photocatalyst This table highlights the difference in reactivity between the singlet and triplet excited states for a model phenoxazine photocatalyst.

| Excited State | Rate Coefficient (k_ET) (M⁻¹s⁻¹) | Key Characteristic |

| Singlet (S₁) | (2.6 ± 0.4) × 10⁹ | Highly reactive, very fast electron transfer researchgate.netnih.gov |

| Triplet (T₁) | (2.7 ± 0.3) × 10⁷ | Less reactive, slower electron transfer researchgate.netnih.gov |

Based on a comprehensive review of available information, there is a significant lack of specific published research on the chemical compound This compound . While the broader class of phenoxazine derivatives has been explored for various applications in materials science and biology, detailed scientific data and research findings directly pertaining to this specific compound are not available in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" that adheres to the requested outline. The required information on its chemosensing and molecular recognition capabilities, including specific signaling mechanisms like Photoinduced Electron Transfer (PET) and charge transfer interactions, as well as its applications as a molecular probe for biological systems and its interactions with biomolecules at a molecular level, remains unelucidated in the current body of scientific literature.

General information on related phenoxazine compounds suggests that the core structure possesses electron-donating properties and can be functionalized to create fluorescent probes. nih.gov However, without specific studies on the 10-butyl-3-nitro substituted variant, any discussion on its properties and applications would be purely speculative and would not meet the standard of a scientifically accurate and informative article.

Further research would be required to synthesize and characterize "this compound" and to investigate its photophysical properties, its potential as a chemosensor, and its interactions with biological molecules to generate the data necessary for a comprehensive report as outlined.

Structure Activity/property Relationships and Molecular Design Principles

Influence of the Butyl Moiety on Molecular Conformation and Intermolecular Interactions

The butyl group attached at the N10 position of the phenoxazine (B87303) ring significantly influences the molecule's three-dimensional shape and how it interacts with neighboring molecules.

Intermolecular Interactions: The hydrophobic nature of the butyl group plays a key role in the solubility of the compound in organic solvents and can drive intermolecular interactions through van der Waals forces. In the crystal structure of related compounds, weak intermolecular C-H···O hydrogen bonds involving the alkyl chain have been observed, which help to consolidate the crystal packing. nih.govacs.org Increasing the length of the alkyl chain at the N10 position has been shown to increase the lipophilicity of phenoxazine derivatives. The shape of the molecule, influenced by the butyl group, also dictates how it interacts with biological targets. researchgate.net

Role of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group, meaning it pulls electron density from the phenoxazine ring system towards itself. This has profound effects on the electronic properties of the molecule.

The electron-withdrawing nature of the nitro group stems from the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance structures that delocalize electron density from the aromatic ring. chegg.comyoutube.comnih.govresearchgate.net This effect is transmitted through both the sigma bond framework (inductive effect) and the pi-electron system (resonance effect). nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its color and ability to participate in redox reactions.

Stabilization of HOMO and LUMO: The electron-withdrawing nitro group stabilizes both the HOMO and LUMO energy levels, meaning it lowers their energies. nih.govnih.gov The effect is generally more pronounced on the HOMO level. nih.gov This stabilization makes the molecule more resistant to losing an electron (oxidation) but more favorable to accepting an electron (reduction).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. The introduction of a single nitro group can lead to a larger HOMO-LUMO gap. nih.gov This is because the stabilization of the HOMO is often greater than that of the LUMO. A larger gap generally corresponds to absorption of light at shorter wavelengths (a blue shift).

| Compound | Substituent Effect | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Nitrobenzene | Electron-Withdrawing | -7.34 | -2.29 | 5.05 |

| Aniline | Electron-Donating | -5.63 | -0.61 | 5.02 |

Data based on theoretical calculations for representative compounds. researchgate.net

The redox potential of a molecule describes its tendency to gain or lose electrons. The electron-withdrawing nitro group makes the phenoxazine ring more electron-deficient.

Increased Oxidation Potential: By withdrawing electron density, the nitro group makes it more difficult to remove an electron from the phenoxazine core. This results in a higher (more positive) oxidation potential compared to the unsubstituted phenoxazine. nih.gov

Facilitated Reduction: Conversely, the electron-deficient nature of the nitro-substituted ring makes it easier to add an electron. This leads to a more favorable (less negative) reduction potential.

The redox potentials of phenazine (B1670421) derivatives, which are structurally similar to phenoxazines, are significantly influenced by the presence of electron-withdrawing or electron-donating groups. researchgate.net

Correlation between Molecular Structure and Optoelectronic Performance

The combination of the butyl and nitro groups on the phenoxazine scaffold directly impacts its optoelectronic properties, which are relevant for applications in organic electronics. nih.govrsc.org

Absorption and Emission: The HOMO-LUMO gap, modulated by the nitro group, largely determines the wavelength of light the molecule absorbs. A larger gap typically leads to absorption in the UV or blue region of the spectrum. The flexible butyl group can influence the solid-state packing, which in turn can affect the emission properties by favoring or hindering the formation of aggregates or excimers. acs.org

Charge Transport: The planarity of the phenoxazine core and the intermolecular interactions facilitated by the substituents are crucial for efficient charge transport in organic electronic devices. While the phenoxazine core itself is largely planar, the butyl group can influence the stacking of molecules, which is critical for charge hopping between adjacent molecules. nih.gov The electronic properties imparted by the nitro group will also dictate whether the material is better suited for transporting holes (p-type) or electrons (n-type).